Buclizine

Description

This compound is an antihistamine medication with both antiemetic and anticholinergic effects, belonging to the piperazine derivative family of drugs. It was manufactured by Stuart Pharms and initially approved by the FDA in 1957. Following this, it was touted to be effective as an appetite stimulant in children when administered in the syrup form, however, this indication has not been validated. In addition to the above conditions, this compound has been studied in the treatment of migraine attacks and in the treatment of nausea and vomiting during pregnancy.

This compound is a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. This compound binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. This compound exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for allergic disease.

See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

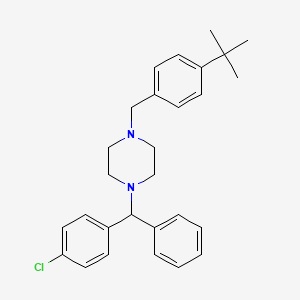

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYGZHXDRJNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-74-8 (di-hydrochloride) | |

| Record name | Buclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022694 | |

| Record name | Buclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218 °C | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.46e-04 g/L | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82-95-1, 163837-51-2, 163837-52-3 | |

| Record name | Buclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN4445AF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1178B2VD9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C94V6X681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vitro Mechanism of Action of Buclizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine antihistamine, exerts its therapeutic effects primarily through the antagonism of histamine H1 and muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its molecular targets, downstream signaling pathways, and the experimental protocols used to elucidate these properties. While specific quantitative binding data for this compound is not extensively available in public literature, this guide presents data for structurally related compounds and outlines the methodologies to generate such data for this compound, thereby serving as a valuable resource for researchers in pharmacology and drug development.

Core Mechanisms of Action

This compound's primary in vitro mechanism of action is characterized by its inverse agonist activity at histamine H1 receptors and antagonist activity at muscarinic acetylcholine receptors.[1][2][3][4] These actions underpin its antihistaminic and anticholinergic effects, which are responsible for its clinical applications in the management of nausea, vomiting, and vertigo.[1][2]

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound competitively binds to histamine H1 receptors, preventing the binding of endogenous histamine.[5][6] This action inhibits the downstream signaling cascade typically initiated by histamine binding.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[7] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] this compound, by blocking the H1 receptor, prevents these downstream events.[5][6]

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Muscarinic Acetylcholine Receptor Antagonism

This compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2][3][4] While the specific subtype selectivity of this compound is not well-documented, first-generation antihistamines are known to interact with various muscarinic receptor subtypes (M1-M5). This antagonism is a key contributor to its antiemetic effects by blocking cholinergic signaling in the vestibular system and the chemoreceptor trigger zone.[1]

Quantitative In Vitro Data

Specific quantitative data on the binding affinity of this compound for its primary targets is scarce in the published literature. However, data from related piperazine antihistamines can provide an indication of its potential activity.

Table 1: In Vitro Receptor Binding Affinity of Meclizine (a related piperazine antihistamine)

| Receptor | Ligand | Assay Type | Species | Ki (nM) | Reference |

|---|

| Muscarinic | [3H]Quinuclidinyl benzilate | Radioligand Binding | Bovine | 3,600 - 30,000 |[8] |

Note: A higher Ki value indicates lower binding affinity.

The low affinity of the related compound meclizine for muscarinic receptors suggests that this compound may also have a relatively lower affinity for these receptors compared to its affinity for H1 receptors, although this would need to be confirmed experimentally.

Potential Off-Target Interactions

While the primary mechanisms of this compound are well-established, its interactions with other receptors at higher concentrations cannot be entirely ruled out without comprehensive in vitro screening.

Dopamine and Serotonin Receptors

There is currently no specific in vitro data available to confirm or deny the interaction of this compound with dopamine or serotonin receptors. Given the structural similarities of some piperazine-containing compounds to ligands of these receptors, further investigation would be necessary to fully characterize the selectivity profile of this compound.

Experimental Protocols

To determine the in vitro pharmacological profile of this compound, a series of standardized assays can be employed.

Radioligand Binding Assays for Receptor Affinity (Ki Determination)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H1 receptor and various muscarinic receptor subtypes.

Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human H1 or muscarinic receptors).

-

Radioligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-N-methylscopolamine for muscarinic receptors).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Equilibration: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for Radioligand Binding Assay.

Functional Assays

Objective: To determine the potency and nature of antagonism of this compound at the histamine H1 receptor.

Principle: A Schild analysis involves generating agonist (e.g., histamine) concentration-response curves in the absence and presence of different concentrations of the antagonist (this compound). A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximum response. The pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist EC50, is a measure of the antagonist's potency.

Procedure:

-

Prepare an isolated tissue preparation that responds to the agonist (e.g., guinea pig ileum for histamine-induced contraction).

-

Generate a cumulative concentration-response curve for the agonist.

-

Wash the tissue and incubate with a known concentration of this compound.

-

Generate a new agonist concentration-response curve in the presence of this compound.

-

Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each concentration of this compound.

-

Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the Schild plot gives the pA2 value. A slope of 1 is indicative of competitive antagonism.

Objective: To assess the functional antagonism of this compound at the H1 receptor by measuring its effect on histamine-induced intracellular calcium release.

Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, an increase in intracellular calcium is detected as an increase in fluorescence. This compound, as an antagonist, will inhibit this histamine-induced fluorescence increase in a concentration-dependent manner.

Materials:

-

Cells expressing the H1 receptor (e.g., CHO-H1 or HEK-H1 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Histamine.

-

This compound hydrochloride.

-

A fluorescence plate reader or microscope.

Procedure:

-

Cell Culture: Culture the cells in a suitable format (e.g., 96-well plate).

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye.

-

Pre-incubation: Incubate the cells with varying concentrations of this compound.

-

Stimulation: Add histamine to the wells to stimulate the H1 receptor.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Determine the concentration-dependent inhibition of the histamine-induced calcium signal by this compound to calculate an IC50 value.

Figure 3: Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

References

- 1. This compound | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Buclizine Hydrochloride: Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine hydrochloride is a first-generation piperazine H1-antihistamine with additional anticholinergic, antiemetic, and central nervous system depressant properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and multifaceted pharmacological functions. Detailed experimental protocols for its analysis and evaluation, alongside a review of its mechanism of action, pharmacokinetics, and clinical applications, are presented to serve as a valuable resource for professionals in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

This compound hydrochloride is the dihydrochloride salt of this compound. Its chemical structure is characterized by a central piperazine ring substituted with a (4-chlorophenyl)(phenyl)methyl group at one nitrogen and a (4-tert-butylphenyl)methyl group at the other.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | [1] |

| Molecular Formula | C₂₈H₃₅Cl₃N₂ | [1] |

| Molecular Weight | 505.9 g/mol | [1] |

| CAS Number | 129-74-8 | [1] |

| Appearance | White to slightly yellowish, crystalline powder | [2] |

| Melting Point | 230-240°C | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO (heated), and Methanol | [3] |

Mechanism of Action and Pharmacodynamics

This compound hydrochloride's primary mechanism of action involves the competitive antagonism of histamine H1 receptors. Its therapeutic effects as an antiemetic and antivertigo agent are attributed to its activity in the central nervous system, particularly in the vomiting center and the vestibular system.

Antihistaminic Activity

As an H1 receptor antagonist, this compound blocks the effects of histamine, a key mediator in allergic reactions. This action helps to alleviate symptoms such as itching, sneezing, and rhinorrhea. The antagonism of H1 receptors in the central nervous system also contributes to its sedative effects.[4]

Antiemetic and Antivertigo Effects

The antiemetic properties of this compound hydrochloride are mediated through its antagonist activity at both H1 and muscarinic receptors within the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem.[5][6][7] By blocking these receptors, this compound effectively suppresses the signaling pathways that lead to nausea and vomiting, particularly in the context of motion sickness. It also depresses labyrinthine excitability and vestibular stimulation.[8][9]

Appetite Stimulation

This compound hydrochloride has been anecdotally reported and used as an appetite stimulant, particularly in pediatric populations.[10] The exact mechanism for this orexigenic effect is not well-established but is thought to be related to its central antihistaminic and anticholinergic actions.[10] However, robust, recent clinical evidence supporting this indication is limited, and its use for this purpose is considered off-label in many regions.[11][12]

Signaling Pathway of this compound Hydrochloride's Antihistaminic Action

Caption: Antagonistic action of this compound on the Histamine H1 receptor signaling pathway.

Pharmacokinetics

Detailed pharmacokinetic data for this compound hydrochloride in humans is not extensively available in recent literature. It is reported to be readily absorbed after oral administration.[9] Some pharmacokinetic parameters have been reported for its combination product, indicating a time to maximum concentration (Tmax) of 3 hours and an elimination half-life of approximately 15 hours.

Experimental Protocols

Stability-Indicating HPLC Method for this compound Hydrochloride

A validated high-performance liquid chromatography (HPLC) method is crucial for the quality control of this compound hydrochloride in pharmaceutical formulations.

Chromatographic Conditions: [13][14]

-

Column: C18 (e.g., GraceAlpha C18, 250 x 4.6 mm, 5µm)

-

Mobile Phase: Methanol:Water (80:20 v/v), pH adjusted to 2.6 with phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

Standard Solution Preparation: [13]

-

Prepare a stock solution of this compound hydrochloride reference standard (1 mg/mL) in the mobile phase.

-

Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5 to 24 µg/mL).

Sample Preparation (Tablets): [13]

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 50 mg of this compound hydrochloride and transfer to a 50 mL volumetric flask.

-

Add approximately 30 mL of mobile phase and sonicate for 45 minutes.

-

Dilute to volume with the mobile phase and filter through a 0.45 µm membrane filter.

-

Further dilute the filtrate with the mobile phase to a final concentration within the calibrated range.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound Hydrochloride.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound hydrochloride to the histamine H1 receptor.

-

Radioligand: [³H]mepyramine (a selective H1 antagonist)

-

Membrane Preparation: Homogenates from cells or tissues expressing the human H1 receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin).

-

Test Compound: this compound hydrochloride at various concentrations.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter

-

Incubate the membrane preparation with a fixed concentration of [³H]mepyramine and varying concentrations of this compound hydrochloride in the assay buffer.

-

For determining non-specific binding, incubate the membrane preparation and radioligand with a high concentration of the non-labeled antagonist.

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound hydrochloride by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Assessment of Antiemetic Efficacy in Animal Models

Animal models are essential for the preclinical evaluation of antiemetic drugs. The ferret and the house musk shrew (Suncus murinus) are commonly used species as they possess a vomiting reflex.[17][18][19]

General Protocol (Cisplatin-Induced Emesis in Ferrets): [18][19]

-

Acclimatize male ferrets to the experimental conditions.

-

Administer this compound hydrochloride or vehicle control at various doses via a suitable route (e.g., oral or intraperitoneal).

-

After a predetermined pretreatment time, administer an emetogenic challenge, such as cisplatin (e.g., 5-10 mg/kg, i.p.).

-

Observe the animals for a defined period (e.g., 4-6 hours) and record the latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes.

-

Compare the results between the this compound-treated groups and the vehicle control group to determine the antiemetic efficacy.

Synthesis

The synthesis of this compound can be achieved through various routes. One reported method involves the reaction of 1-(4-tert-butylbenzyl)piperazine with 1-chloro-4-[(4-chlorophenyl)(phenyl)methyl]benzene.[3] A detailed synthetic method for the intermediate 4-tert-butyl-benzyl-chloride has also been described.[20] The free base of this compound can be obtained by treating the dihydrochloride salt with a base such as sodium hydroxide.[3]

Clinical Efficacy and Applications

Motion Sickness

This compound hydrochloride is clinically used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[8][9] Its efficacy is comparable to other first-generation antihistamines like meclizine.

Vertigo

It has also been used in the management of vertigo associated with disorders of the vestibular system.[8]

Appetite Stimulation

While historically used as an appetite stimulant, particularly in children, there is a lack of robust and current clinical trial data to support this indication.[10][11][12] Existing studies are often old, underpowered, and have methodological limitations.[11] Therefore, its use for this purpose should be approached with caution and is not a primary, evidence-based application.

Conclusion

This compound hydrochloride is a well-established H1-antihistamine with significant antiemetic and antivertigo properties. Its molecular structure and ability to antagonize both H1 and muscarinic receptors in the central nervous system underpin its primary therapeutic uses. While its application as an appetite stimulant persists anecdotally, this is not supported by strong, contemporary clinical evidence. The experimental protocols outlined in this guide provide a framework for the continued study and quality control of this compound. Further research is warranted to fully elucidate its pharmacokinetic profile and to rigorously evaluate its efficacy in all potential therapeutic areas.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. tsijournals.com [tsijournals.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound dihydrochloride | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound is back again! This time as a pediatric appetite stimulant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is back again! This time as a pediatric appetite stimulant | Semantic Scholar [semanticscholar.org]

- 13. scielo.br [scielo.br]

- 14. Development and validation of a stability-indicating HPLC method for the determination of this compound hydrochloride in tablets and oral suspension and its application to dissolution studies – ScienceOpen [scienceopen.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ndineuroscience.com [ndineuroscience.com]

- 18. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]

- 19. researchgate.net [researchgate.net]

- 20. CN105601470A - Synthetic method of this compound drug intermediate 4-tert-butyl-benzyl-chloride - Google Patents [patents.google.com]

Unveiling the Pharmacological Profile of Buclizine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth pharmacological profile of buclizine, a first-generation piperazine antihistamine, intended for researchers, scientists, and drug development professionals. This compound is characterized by its antagonist activity at histamine H1 and muscarinic acetylcholine receptors, which underpins its clinical applications as an antiemetic, as well as its associated anticholinergic and central nervous system (CNS) depressant effects.[1][2][3]

Core Pharmacological Activities

This compound's primary mechanism of action involves competitive antagonism at the histamine H1 receptor.[1][2][4] This action is responsible for its antihistaminic properties. Additionally, this compound exhibits antagonist activity at muscarinic acetylcholine receptors, contributing to its antiemetic and anticholinergic effects.[1][2][4] The antiemetic properties are believed to result from its effects on the medullary chemoreceptor trigger zone and its central anticholinergic and antihistaminic activities.[1]

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for its primary targets is crucial for understanding its potency and potential for off-target effects. The following table summarizes the available bioactivity data from the ChEMBL database.

| Target | Action | Assay Type | pCHEMBL Value | Ki (nM) | IC50 (nM) |

| Histamine H1 Receptor | Antagonist | Binding | 8.3 | 5.01 | |

| Muscarinic Acetylcholine Receptor M1 | Antagonist | Binding | 6.4 | 398.1 |

Note: Data extracted from the ChEMBL database (CHEMBL1201271). The pCHEMBL value is the negative logarithm of the molar IC50, Ki, or Kd. A higher pCHEMBL value indicates a higher affinity.

Signaling Pathways

The therapeutic and adverse effects of this compound are a direct consequence of its interaction with the signaling pathways of the histamine H1 and muscarinic M1 receptors.

Figure 1: this compound's antagonistic action on H1 and M1 receptor signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline representative protocols for key assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a method to determine the binding affinity of this compound for the histamine H1 receptor using a competitive binding assay with a radiolabeled ligand.

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

-

Incubation: In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine) and varying concentrations of this compound.

-

Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Motion Sickness

Animal models are instrumental in evaluating the antiemetic efficacy of compounds like this compound. A common model involves inducing motion sickness in rodents and observing the reduction of associated behaviors.

Figure 3: Workflow for an in vivo model of motion sickness.

Methodology:

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are acclimatized to the housing and testing conditions for at least one week prior to the experiment.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle.

-

Motion Sickness Induction: After a specific pretreatment time (e.g., 30-60 minutes), the animals are placed in a rotating apparatus. The rotation parameters (e.g., speed, duration) are optimized to induce motion sickness behaviors.

-

Behavioral Observation: During and after the rotation, animals are observed for behaviors indicative of motion sickness, such as pica (the consumption of non-nutritive substances like kaolin) and conditioned taste aversion.

-

Data Analysis: The extent of pica (measured as the amount of kaolin consumed) or the degree of conditioned taste aversion is quantified and compared between the this compound-treated groups and the control group to assess the antiemetic efficacy of the compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion, are critical for determining its dosing regimen and duration of action.

| Parameter | Value | Species | Route of Administration | Reference |

| Tmax | ~1-3 hours | Human | Oral | [5] |

| Half-life | ~7 hours | Human | Oral | [5] |

| Metabolism | Hepatic | Human | Oral | [2] |

| Excretion | Feces and Urine | Rat | Extravascular | [5] |

Conclusion

This compound is a well-characterized histamine H1 and muscarinic M1 receptor antagonist. Its pharmacological profile, defined by its receptor binding affinities and functional effects, supports its use as an antiemetic. The provided in-depth technical information, including quantitative data and experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential and mechanisms of action of this compound and related compounds.

References

- 1. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 5. Muscarinic receptors in isolated smooth muscle cells from gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Buclizine Target Identification and Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation studies for Buclizine, a first-generation piperazine antihistamine. This compound's primary pharmacological effects are mediated through its antagonist activity at the Histamine H1 receptor and the Muscarinic acetylcholine M1 receptor. This document details the established molecular targets, their associated signaling pathways, and the experimental methodologies employed to validate these interactions. Quantitative data, where publicly available, is summarized, and logical workflows for target identification and validation are presented through diagrams. This guide serves as a resource for researchers and professionals involved in drug development and pharmacological research, offering insights into the established mechanisms of this compound and a framework for similar target identification campaigns.

Introduction to this compound

This compound is a piperazine-derivative antihistamine that was first approved in 1957. It exhibits antiemetic, antivertigo, and anticholinergic properties, making it clinically useful for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Although its exact mechanism of action has not been fully elucidated in all aspects, its therapeutic effects are primarily attributed to its central nervous system activity, specifically its influence on the medullary chemoreceptor trigger zone and the vestibular system. This compound is structurally related to other piperazine antihistamines like meclizine and cyclizine, sharing a similar core pharmacophore.

Primary Molecular Targets of this compound

Target identification studies have established that this compound's pharmacological profile is a result of its interaction with two primary molecular targets:

-

Histamine H1 Receptor (H1R): this compound acts as an antagonist at the H1 receptor.

-

Muscarinic Acetylcholine Receptor M1 (M1R): this compound also exhibits antagonist activity at the M1 receptor.

These dual antagonist activities contribute to its therapeutic efficacy in managing symptoms of motion sickness and vertigo.

Target Validation and Quantitative Analysis

The validation of this compound's targets involves a combination of binding assays and functional assays to characterize its affinity and efficacy at the H1 and M1 receptors. While specific quantitative binding data (Ki or IC50 values) for this compound is not widely available in publicly accessible literature, the methodologies for determining these values for similar piperazine antihistamines are well-established.

Data Presentation: Binding Affinity

Due to the limited availability of specific quantitative data for this compound, the following table provides a template for how such data would be presented. For context, data for structurally similar compounds or general ranges for first-generation antihistamines are often used as a reference in the absence of direct measurements.

| Target Receptor | Ligand | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Histamine H1 Receptor | This compound | Competitive Binding | [³H]-mepyramine | e.g., HEK293 cells expressing hH1R | Data not available | Data not available | N/A |

| Muscarinic M1 Receptor | This compound | Competitive Binding | [³H]-pirenzepine | e.g., CHO cells expressing hM1R | Data not available | Data not available | N/A |

Note: The absence of specific Ki and IC50 values for this compound in the public domain highlights a potential area for further research to more precisely quantify its receptor interaction profile.

Signaling Pathways

This compound's antagonist action at H1 and M1 receptors modulates downstream signaling cascades, which are central to its therapeutic effects.

Histamine H1 Receptor Antagonism

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Activation of H1R by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound prevents histamine-induced neuronal excitation in areas of the brain that are involved in emesis and vestibular function.

Muscarinic M1 Receptor Antagonism

Similar to H1 receptors, Muscarinic M1 receptors are Gq/11-coupled GPCRs. Acetylcholine (ACh) is the endogenous agonist for M1 receptors. Its binding initiates the same PLC-mediated signaling cascade as histamine at H1 receptors. This pathway is crucial in the central nervous system for processes such as learning, memory, and arousal, and its modulation in the vestibular system contributes to the anti-motion sickness effects of M1 antagonists. This compound's anticholinergic properties arise from its ability to block this pathway.

Experimental Protocols for Target Validation

The following sections outline the detailed methodologies for key experiments used in the identification and validation of targets for compounds like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To quantify the binding affinity of this compound for the Histamine H1 and Muscarinic M1 receptors.

Materials:

-

Membrane Preparations: Cell membranes from cell lines stably expressing the human Histamine H1 receptor (hH1R) or the human Muscarinic M1 receptor (hM1R).

-

Radioligands:

-

For H1R: [³H]-mepyramine (pyrilamine)

-

For M1R: [³H]-pirenzepine

-

-

Test Compound: this compound hydrochloride dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the respective receptor (e.g., unlabeled mepyramine for H1R, atropine for M1R).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination of Reaction: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the functional consequence of receptor antagonism, such as the inhibition of agonist-induced intracellular calcium release.

Objective: To validate the antagonist activity of this compound at the H1 and M1 receptors by measuring its ability to block agonist-induced calcium mobilization.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the hH1R or hM1R.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.

-

Agonists:

-

For H1R: Histamine

-

For M1R: Carbachol or Acetylcholine

-

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Stimulation: Add a fixed concentration of the respective agonist (e.g., EC80 concentration of histamine or carbachol) to stimulate the cells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis:

-

Determine the maximum fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced response as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for functional antagonism.

-

Conclusion

Buclizine as a Histamine H1 Receptor Antagonist: An In-depth Technical Guide for Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Buclizine is a well-established antihistamine that exerts its therapeutic effects by competitively inhibiting the action of histamine at the H1 receptor. As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to sedative effects.[1] Understanding the interaction of this compound with the H1 receptor at a cellular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide outlines the theoretical framework and practical methodologies for assessing this compound's activity in relevant cell models.

Mechanism of Action and Signaling Pathways

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that is central to allergic and inflammatory responses. This compound, as an antagonist, binds to the H1 receptor but does not elicit a biological response, thereby blocking histamine-induced signaling.[1]

The key signaling pathway inhibited by this compound involves:

-

Phospholipase C (PLC) Activation: Histamine binding to the H1 receptor activates PLC.

-

PIP2 Hydrolysis: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2]

-

NF-κB Activation: The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a critical role in the expression of pro-inflammatory cytokines and adhesion molecules.[1]

By blocking the initial step of histamine binding, this compound effectively attenuates these downstream signaling events, leading to its anti-inflammatory and anti-allergic effects.[1]

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Synthesis and Initial Screening of Buclizine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and preliminary pharmacological evaluation of buclizine derivatives. This compound, a first-generation antihistamine of the piperazine class, is known for its antiemetic, anticholinergic, and central nervous system depressant properties.[1][] The development of novel derivatives aims to enhance therapeutic efficacy, improve selectivity, and optimize pharmacokinetic profiles. This guide details synthetic methodologies, presents quantitative data in a structured format, and outlines protocols for initial biological screening.

Synthesis of this compound Derivatives

The chemical structure of this compound consists of a central piperazine ring N-alkylated with a (4-chlorophenyl)(phenyl)methyl group and a 4-tert-butylbenzyl group.[1] The synthesis of derivatives typically involves the modification of these peripheral groups or the piperazine core itself. A robust and efficient method for producing related structures is the continuous-flow multistep synthesis, which allows for rapid reaction times and high yields.[3][4]

General Synthesis Workflow

A common synthetic strategy involves the sequential N-alkylation of piperazine with two different electrophiles. An alternative, demonstrated for a this compound derivative, is a four-step continuous-flow process starting from bulk alcohols. This method offers excellent yields and short residence times.[3][4]

Caption: General workflow for the continuous-flow synthesis of this compound derivatives.

Experimental Protocol: Continuous-Flow Synthesis of a this compound Derivative

This protocol is adapted from a demonstrated multistep synthesis of antihistamines, including a this compound analog.[3][4]

Step 1: Synthesis of Intermediate Chlorides

-

Reactor Setup: A capillary reactor is used under superheated conditions (120°C and 100 psi).

-

Reagents: The respective bulk alcohol (e.g., diphenylmethanol) is mixed with three equivalents of hydrochloric acid.

-

Reaction: The mixture is passed through the reactor with a residence time of 15 minutes.

-

Workup: The output stream is directed to an inline liquid-liquid membrane-based separator to isolate the pure intermediate chloride (e.g., diphenylmethyl chloride).

Step 2: Sequential N-Alkylation of Piperazine

-

First Alkylation: The freshly synthesized diphenylmethyl chloride is mixed with a solution of piperazine in a suitable solvent.

-

Second Alkylation: The resulting mono-substituted piperazine intermediate is then reacted with the second intermediate chloride (e.g., 4-tert-butylbenzyl chloride, synthesized from 4-tert-butylbenzyl alcohol in a similar fashion).

-

Purification: The final product is collected and purified.

Data Presentation: Synthesis Yields

The following table summarizes the yields for a four-step continuous-flow synthesis of a this compound derivative.[3][4]

| Step | Intermediate/Product | Yield (%) | Notes |

| 1 | Diphenylmethyl chloride | >95 | From diphenylmethanol |

| 2 | 4-tert-Butylbenzyl chloride | >95 | From 4-tert-butylbenzyl alcohol |

| 3 & 4 | Sequential Alkylations | ~92 | Combined yield for the two substitution steps |

| Overall | Final this compound Derivative | 87 | Total isolated yield |

Initial Pharmacological Screening

The primary mechanism of action for this compound is histamine H1 receptor antagonism.[1][] It also exhibits significant anticholinergic (antimuscarinic) activity, which contributes to its antiemetic effects.[1][5] Therefore, an initial screening cascade for this compound derivatives should prioritize the evaluation of activity at these two receptors.

Screening Workflow

A typical workflow for the initial screening of a new chemical entity (NCE) library of this compound derivatives is outlined below. This process is designed to efficiently identify promising "hits" for further development.

Caption: Standard workflow for the initial screening of this compound derivatives.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound derivatives for the human histamine H1 receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human H1 receptor.

-

Radioligand: [³H]-pyrilamine.

-

Non-specific binding control: Mepyramine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (this compound derivatives) at various concentrations.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-pyrilamine, and either buffer, non-specific control, or test compound.

-

Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Illustrative Screening Results

The following table presents a hypothetical but representative dataset for a small library of this compound derivatives, illustrating how structure-activity relationships (SAR) can be initially assessed.

| Compound ID | R1 Group (at C4 of Benzyl) | R2 Group (at C4 of Benzhydryl) | H1 Receptor Ki (nM) | Muscarinic M1 Ki (nM) | Selectivity (M1/H1) |

| This compound | tert-Butyl | Chloro | 15 | 250 | 16.7 |

| BZ-01 | Isopropyl | Chloro | 25 | 350 | 14.0 |

| BZ-02 | Methoxy | Chloro | 85 | 1200 | 14.1 |

| BZ-03 | tert-Butyl | Fluoro | 18 | 280 | 15.6 |

| BZ-04 | tert-Butyl | Methoxy | 110 | 2500 | 22.7 |

| BZ-05 | tert-Butyl | Hydrogen | 40 | 800 | 20.0 |

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the histamine H1 receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including allergic and inflammatory reactions. This compound blocks these downstream effects by preventing the receptor from adopting its active conformation.

Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.

Conclusion

The synthesis and screening of this compound derivatives represent a valuable avenue for the discovery of novel antihistaminic and antiemetic agents. Modern synthetic techniques, such as continuous-flow chemistry, offer efficient and high-yield pathways to novel analogs. A structured screening cascade, beginning with high-throughput binding assays for H1 and muscarinic receptors, allows for the rapid identification of potent and selective lead candidates. Subsequent functional assays and ADME-Tox profiling are necessary to fully characterize promising compounds for further preclinical and clinical development. The methodologies and data structures presented in this guide provide a framework for researchers engaged in the exploration of this important class of molecules.

References

Buclizine's Role in the Down-Regulation of Translationally Controlled Tumor Protein (TCTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Translationally controlled tumor protein (TCTP), also known as histamine-releasing factor, is a highly conserved protein implicated in a multitude of cellular processes critical to cancer progression, including cell proliferation, apoptosis resistance, and tumor reversion.[1][2][3] Its overexpression is frequently associated with poor patient outcomes in various cancers.[1] Buclizine, a first-generation antihistamine of the piperazine class, has been identified as a direct inhibitor of TCTP, leading to its down-regulation and subsequent anti-proliferative effects in cancer cells.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound in down-regulating TCTP, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to TCTP in Oncology

TCTP is a multifaceted protein that plays a pivotal role in tumorigenesis.[2][3] It is involved in cell growth, cell cycle progression, and the stabilization of the mitotic spindle.[1][2] A key function of TCTP in cancer is its anti-apoptotic activity, which contributes to the survival of malignant cells.[1][6] High levels of TCTP are often correlated with increased malignancy and resistance to chemotherapy.[3] Given its crucial roles in cancer development and progression, TCTP has emerged as a promising therapeutic target.[1][3]

This compound: From Antihistamine to Anti-Cancer Agent

This compound is traditionally known as a histamine H1 receptor antagonist used for the management of nausea, vomiting, and dizziness associated with motion sickness.[7][8] Its mechanism of action in this context involves blocking histamine receptors in the brain.[7][8] However, research has unveiled a novel anti-cancer property of this compound through its direct interaction with TCTP.[4] Since TCTP is identical to histamine releasing factor, antihistaminic drugs have been investigated as potential TCTP inhibitors.[4][9]

Mechanism of Action: this compound's Interaction with TCTP

This compound exerts its anti-cancer effects by directly binding to TCTP and subsequently down-regulating its expression.[4] This interaction has been shown to induce a cytostatic, rather than cytotoxic, effect on cancer cells, leading to cell cycle arrest and the induction of cellular differentiation.[4]

Direct Binding to TCTP

In silico molecular docking studies have predicted that this compound binds to the same sites on TCTP as other known antihistaminic inhibitors like promethazine and hydroxyzine, specifically within the calcium-binding domain.[4] Experimental validation using microscale thermophoresis has confirmed a direct binding interaction between this compound and recombinant human TCTP.[4]

Down-regulation of TCTP Expression

Treatment of cancer cells with this compound leads to a significant, concentration-dependent decrease in the expression of TCTP protein.[4][5] This reduction in TCTP levels is a key event that triggers the subsequent anti-proliferative effects.

Induction of G1 Cell Cycle Arrest

The down-regulation of TCTP by this compound results in the arrest of the cell cycle in the G1 phase.[4] This prevents cancer cells from progressing through the cell cycle and dividing. Importantly, this cell cycle arrest is not accompanied by the induction of apoptosis (programmed cell death).[4]

Promotion of Cancer Cell Differentiation

A hallmark of this compound's effect on TCTP is the induction of cancer cell differentiation.[4] By down-regulating TCTP, this compound can promote the reversion of the malignant phenotype, causing cancer cells to differentiate into a more mature, non-malignant state.[4] This is evidenced by the increased appearance of lipid droplets in treated cells, a sign of differentiation.[4]

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on TCTP and cancer cell lines.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) | 433 ± 47.1 μM (p < 0.01) | - | [4] |

| IC50 for Cell Growth Inhibition | 19.18 μM | MCF-7 | [4] |

Table 1: Binding Affinity and IC50 of this compound

| This compound Concentration | TCTP Expression Reduction | Cell Line | Incubation Time | Reference |

| 60 μM | Significant down-regulation | MCF-7 | 72 h | [4] |

| 75 μM | ~40% | MCF-7 | 72 h | [4] |

Table 2: this compound-Induced TCTP Down-regulation in MCF-7 Cells

| This compound Concentration | G1 Phase Cell Population | Cell Line | Incubation Time | Reference |

| Dose-dependent increase | Increased percentage of cells in G1 | MCF-7 | 72 h | [4] |

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Experimental Protocols

This section details the methodologies used in the key experiments to elucidate the role of this compound in down-regulating TCTP.

Microscale Thermophoresis (MST)

-

Objective: To determine the binding affinity of this compound to TCTP.

-

Procedure:

-

Recombinant human TCTP is labeled with a fluorescent dye.

-

A constant concentration of labeled TCTP is mixed with varying concentrations of this compound.

-

The mixtures are loaded into capillaries and subjected to a microscopic temperature gradient.

-

The movement of the fluorescently labeled TCTP along the temperature gradient is measured.

-

Changes in the thermophoretic movement upon binding of this compound are used to calculate the dissociation constant (Kd).[4]

-

Cell Viability Assay (Resazurin Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell growth.

-

Procedure:

-

MCF-7 breast cancer cells are seeded in 96-well plates.

-

Cells are treated with a range of this compound concentrations for 72 hours.

-

Resazurin solution is added to each well and incubated.

-

Viable cells reduce resazurin to the fluorescent resorufin.

-

Fluorescence is measured to determine the percentage of viable cells compared to an untreated control.

-

The IC50 value is calculated from the dose-response curve.[4]

-

Western Blotting

-

Objective: To quantify the expression level of TCTP protein after this compound treatment.

-

Procedure:

-

MCF-7 cells are treated with different concentrations of this compound for 72 hours.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for TCTP.

-

A secondary antibody conjugated to an enzyme is added, followed by a chemiluminescent substrate.

-

The resulting signal is detected and quantified to determine the relative amount of TCTP protein.[4]

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

-

Procedure:

-

MCF-7 cells are treated with this compound for 72 hours.

-

Cells are harvested, washed, and fixed in ethanol.

-

The fixed cells are treated with RNase and stained with propidium iodide (PI), a fluorescent DNA intercalating agent.

-

The DNA content of individual cells is measured by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content.[4]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound-induced TCTP down-regulation and its anti-proliferative effects.

Caption: Workflow for evaluating the effects of this compound on cancer cells.

Conclusion

This compound represents a promising repurposed drug with a novel anti-cancer mechanism of action centered on the direct inhibition and down-regulation of TCTP. Its ability to induce cell cycle arrest and promote differentiation without causing cytotoxicity presents a compelling case for its further investigation as a component of cancer differentiation therapy. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other TCTP inhibitors in oncology.

References

- 1. The Translational Controlled Tumour Protein TCTP: Biological Functions and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TCTP in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TCTP as therapeutic target in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Translationally controlled tumor protein: the mediator promoting cancer invasion and migration and its potential clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological role and expression of translationally controlled tumor protein (TCTP) in tumorigenesis and development and its potential for targeted tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy PMID: 26921194 | MCE [medchemexpress.cn]

A Historical Review of Buclizine: Unearthing its Therapeutic Applications Beyond Motion Sickness

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine antihistamine, was first approved in 1957.[1][2] While primarily recognized for its efficacy in preventing and treating nausea, vomiting, and dizziness associated with motion sickness, a deeper dive into historical medical literature reveals a broader scope of therapeutic investigations.[1][2] This technical guide synthesizes the historical research applications of this compound outside of its primary indication, providing a resource for researchers, scientists, and drug development professionals. The document outlines its use in appetite stimulation, migraine management, and the treatment of nausea and vomiting during pregnancy, presenting available quantitative data, experimental methodologies, and the underlying signaling pathways. The aim is to offer a comprehensive understanding of this compound's historical polypharmacology to inform future research and drug repurposing efforts.

Introduction

This compound is a piperazine derivative with antihistaminic, anticholinergic, central nervous system depressant, and local anesthetic properties.[1][3] Its primary mechanism of action involves the antagonism of the histamine H1 receptor and muscarinic acetylcholine receptors.[1][2] These actions in the central nervous system, particularly in the chemoreceptor trigger zone and vomiting center, are responsible for its well-established antiemetic and antivertigo effects.[1][2] However, historical clinical investigations explored its therapeutic potential in a variety of other conditions. This guide focuses on these lesser-known applications, providing a detailed overview of the scientific inquiry into this compound's broader clinical utility.

Historical Research Applications

Appetite Stimulation in Children

One of the most notable historical applications of this compound was as an appetite stimulant, particularly in children.[1][2][4] This off-label use was based on a number of clinical studies conducted primarily between the 1960s and early 1990s. However, it is crucial to note that these studies have been criticized for being underpowered and having methodological weaknesses.[4][5]

| Study (Year) | Dosage | Duration | Key Findings | Criticisms/Limitations |

| Devare & Joglekar (1968)[4][5] | Not specified in available abstracts | Not specified | Reported positive effects on weight gain. | Details on methodology and quantitative outcomes are not readily available in indexed literature. |

| Higa et al. (1969)[4][5] | Not specified in available abstracts | Not specified | Investigated this compound as an appetite stimulant through clinical, experimental, and toxicological studies. | The original article is in a non-English language and not widely accessible. |

| Dhoble & Phadke (1991)[4][5] | Not specified in available abstracts | Not specified | Reported a role for this compound hydrochloride in promoting weight gain in children. | Criticized as being underpowered with questionable methodology.[4] |

Based on the limited available information, a typical experimental protocol for these studies would have likely involved the following steps:

-

Subject Recruitment: Children with poor appetite or those who were underweight were recruited for the studies.

-

Baseline Assessment: Initial weight and height measurements were recorded.

-

Intervention: A syrup formulation of this compound was administered daily. A control group receiving a placebo or another appetite stimulant like cyproheptadine may have been included in some studies.[4]

-

Monitoring: Weight and any adverse effects were monitored over a predefined period.

-

Data Analysis: The change in weight between the treatment and control groups was compared.

The proposed mechanism for appetite stimulation is not well understood but is hypothesized to be related to a mild hypoglycemic effect or its central anticholinergic actions.[3]

Management of Acute Migraine Attacks